molecular formula C13H21ClN2O2 B14124596 N,N-Diethyl-N-(3-nitrobenzyl)ethanaminium chloride CAS No. 34906-32-6

N,N-Diethyl-N-(3-nitrobenzyl)ethanaminium chloride

Katalognummer: B14124596
CAS-Nummer: 34906-32-6
Molekulargewicht: 272.77 g/mol
InChI-Schlüssel: RHKVSAAWZQQCDH-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N-Diethyl-N-(3-nitrobenzyl)ethanaminium chloride is a quaternary ammonium compound with a molecular formula of C13H21ClN2O2. This compound is characterized by the presence of a nitrobenzyl group attached to the nitrogen atom of the ethanaminium moiety. It is commonly used in various chemical and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-N-(3-nitrobenzyl)ethanaminium chloride typically involves the reaction of N,N-diethylethanamine with 3-nitrobenzyl chloride in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction can be represented as follows:

N,N-diethylethanamine+3-nitrobenzyl chlorideN,N-Diethyl-N-(3-nitrobenzyl)ethanaminium chloride\text{N,N-diethylethanamine} + \text{3-nitrobenzyl chloride} \rightarrow \text{this compound} N,N-diethylethanamine+3-nitrobenzyl chloride→N,N-Diethyl-N-(3-nitrobenzyl)ethanaminium chloride

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

N,N-Diethyl-N-(3-nitrobenzyl)ethanaminium chloride undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloride ion can be substituted with other anions such as bromide or iodide using appropriate halide salts.

    Hydrolysis: The compound can undergo hydrolysis in the presence of strong acids or bases, leading to the formation of the corresponding amine and nitrobenzyl alcohol.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst

    Substitution: Sodium bromide, sodium iodide

    Hydrolysis: Hydrochloric acid, sodium hydroxide

Major Products Formed

    Oxidation: N,N-Diethyl-N-(3-aminobenzyl)ethanaminium chloride

    Substitution: N,N-Diethyl-N-(3-nitrobenzyl)ethanaminium bromide or iodide

    Hydrolysis: N,N-diethylethanamine, 3-nitrobenzyl alcohol

Wissenschaftliche Forschungsanwendungen

N,N-Diethyl-N-(3-nitrobenzyl)ethanaminium chloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a phase-transfer catalyst in organic synthesis.

    Biology: Employed in the study of cell membrane dynamics due to its ability to interact with lipid bilayers.

    Medicine: Investigated for its potential use as an antimicrobial agent.

    Industry: Utilized in the production of surfactants and detergents.

Wirkmechanismus

The mechanism of action of N,N-Diethyl-N-(3-nitrobenzyl)ethanaminium chloride involves its interaction with cellular membranes. The compound can disrupt the lipid bilayer, leading to increased permeability and potential cell lysis. The nitro group may also participate in redox reactions, contributing to its antimicrobial properties.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N,N-Diethyl-N-(4-nitrobenzyl)ethanaminium chloride
  • N,N-Diethyl-N-(2-nitrobenzyl)ethanaminium chloride
  • N,N-Diethyl-N-(3-nitrophenyl)ethanaminium bromide

Uniqueness

N,N-Diethyl-N-(3-nitrobenzyl)ethanaminium chloride is unique due to the specific positioning of the nitro group on the benzyl ring, which influences its chemical reactivity and interaction with biological membranes. This positional isomerism can result in different biological activities and chemical properties compared to its analogs.

Eigenschaften

CAS-Nummer

34906-32-6

Molekularformel

C13H21ClN2O2

Molekulargewicht

272.77 g/mol

IUPAC-Name

triethyl-[(3-nitrophenyl)methyl]azanium;chloride

InChI

InChI=1S/C13H21N2O2.ClH/c1-4-15(5-2,6-3)11-12-8-7-9-13(10-12)14(16)17;/h7-10H,4-6,11H2,1-3H3;1H/q+1;/p-1

InChI-Schlüssel

RHKVSAAWZQQCDH-UHFFFAOYSA-M

Kanonische SMILES

CC[N+](CC)(CC)CC1=CC(=CC=C1)[N+](=O)[O-].[Cl-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.